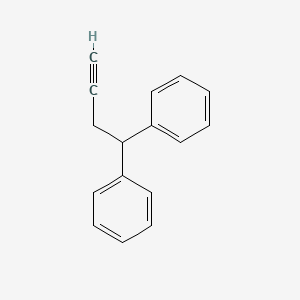

4,4-Diphenyl-1-butyne

Description

BenchChem offers high-quality 4,4-Diphenyl-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Diphenyl-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylbut-3-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h1,3-8,10-13,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZWQVNQVSWELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4-diphenylbut-1-yne CAS number 4286-87-7

This guide serves as an authoritative technical resource for 4,4-diphenylbut-1-yne (CAS 4286-87-7), a specialized hydrophobic linker used primarily in the synthesis of neuroactive pharmaceutical agents.

CAS Number: 4286-87-7 Synonyms: (1,1-Diphenylbut-3-yn-1-yl)benzene; 1,1'-(3-butyn-1-ylidene)bis-benzene Molecular Formula: C₁₆H₁₄ Molecular Weight: 206.29 g/mol

Part 1: Executive Technical Summary

4,4-Diphenylbut-1-yne is a terminal alkyne intermediate distinguished by its gem-diphenyl motif. In medicinal chemistry, it functions as a critical lipophilic anchor. Its primary utility lies in the development of GABA uptake inhibitors (specifically nipecotic acid derivatives), where the diphenyl moiety targets hydrophobic pockets within the GABA transporter (GAT) proteins, while the alkyne spacer provides a rigid, metabolically stable linkage that prevents oxidative degradation common to alkene analogs.

Unlike simple alkyl alkynes, the steric bulk of the C4-position requires specific synthetic protocols to prevent elimination side reactions during preparation.

Part 2: Chemical Identity & Properties[1][2][3][4]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil | Tends to darken upon oxidation/storage. |

| Boiling Point | ~305°C (Predicted) | typically distilled under high vacuum (<1 mmHg). |

| Density | 1.03 g/cm³ (Predicted) | Denser than typical aliphatic alkynes due to aromaticity. |

| Solubility | DCM, THF, Toluene | Insoluble in water. |

| Flash Point | >110°C | Estimated; handle as a combustible liquid. |

Part 3: Synthesis Protocols

Strategic Overview

Direct alkylation of acetylene gas with 1-bromo-2,2-diphenylethane is often low-yielding due to the formation of bis-alkylated byproducts and competitive elimination (E2) caused by the acidic protons beta to the phenyl rings.

The industry-standard protocol utilizes a silyl-protection strategy to ensure mono-alkylation and high purity.

Method A: The TMS-Protection Route (High Fidelity)

Recommended for pharmaceutical grade synthesis to avoid homocoupling.

Step 1: Nucleophilic Substitution

Reagents: Lithium (trimethylsilyl)acetylide (0.5 M in THF), 1-bromo-2,2-diphenylethane, DMSO (cosolvent).

-

Preparation: Charge an oven-dried flask with 1-bromo-2,2-diphenylethane (1.0 equiv) and anhydrous THF/DMSO (3:1 ratio). The DMSO cosolvent accelerates the SN2 reaction on the bulky secondary electrophile.

-

Addition: Cool to 0°C. Add Lithium (trimethylsilyl)acetylide (1.2 equiv) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 95:5) for the disappearance of the bromide.

-

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organics with water and brine to remove DMSO. Dry over MgSO₄ and concentrate.

-

Intermediate: 4,4-diphenyl-1-(trimethylsilyl)but-1-yne.

Step 2: Desilylation

Reagents: Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH.

-

Dissolution: Dissolve the crude TMS-intermediate in THF.

-

Cleavage: Add TBAF (1.0 M in THF) (1.1 equiv) at 0°C. Stir for 2 hours at ambient temperature.

-

Purification: Quench with water. Extract with EtOAc.[1] Purify via silica gel flash chromatography (100% Hexanes to 98:2 Hexanes:EtOAc).

-

Yield: Typically 85–92% (over two steps).

Method B: Direct Alkylation (Rapid Protocol)

Suitable for small-scale, rapid analog generation.

-

Generate Lithium Acetylide-Ethylenediamine complex in DMSO at 15°C.

-

Add 1-bromo-2,2-diphenylethane slowly to control the exotherm.

-

Stir at room temperature for 4 hours.

-

Note: This method often yields 10–15% of the bis-substituted acetylene, requiring careful distillation to separate.

Part 4: Applications in Drug Discovery

GABA Uptake Inhibitors (GAT-1/GAT-3)

The primary application of CAS 4286-87-7 is in the synthesis of Nipecotic Acid derivatives .

-

Mechanism: The terminal alkyne is coupled (via Sonogashira or Mannich-type reactions) to the nitrogen of nipecotic acid.

-

Pharmacophore Role:

-

Head Group: Nipecotic acid binds the polar GABA recognition site.

-

Linker (Alkyne): The but-1-yne chain acts as a "spacer arm," positioning the tail group at the correct distance (~5–6 Å).

-

Tail Group (Diphenyl): The 4,4-diphenyl moiety occupies a large hydrophobic pocket near the extracellular vestibule of the transporter, locking the protein in an inactive conformation.

-

Experimental Workflow: Sonogashira Coupling

To attach this linker to a heteroaryl halide (common in library synthesis):

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

-

Base: Diethylamine or Triethylamine (3 equiv).

-

Conditions: React 4,4-diphenylbut-1-yne with Aryl-Iodide in DMF at 60°C.

-

Outcome: High yields of internal alkynes, which can be selectively reduced to Z-alkenes or fully reduced to alkanes depending on the desired rigidity of the drug candidate.

Part 5: Visualization of Workflows

Diagram 1: Synthesis Pathway (Method A)

This workflow illustrates the conversion of the bromide precursor to the final terminal alkyne via the TMS-protected intermediate.

Caption: Two-step synthesis ensuring mono-alkylation via TMS-protection strategy.

Diagram 2: Pharmacophore Assembly (GABA Inhibitors)

This diagram demonstrates how the molecule serves as a modular building block in drug design.

Caption: Modular assembly of GABA uptake inhibitors using 4,4-diphenylbut-1-yne as the linker.

Part 6: Safety & Handling

-

Hazards: Combustible liquid. Irritating to eyes, respiratory system, and skin.[2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Terminal alkynes can slowly polymerize or form explosive acetylides if exposed to copper/silver salts in basic media.

-

Disposal: Dispose of as hazardous organic waste. Do not mix with oxidizing agents.[3]

References

-

GABA Uptake Inhibition Studies

- Title: Synthesis and Biological Evaluation of Nipecotic Acid Deriv

- Source: Dissert

- Context: Describes the synthesis of 4,4-diphenylbut-1-yne (Compound 27a)

-

URL:[Link]

-

General Alkyne Synthesis (Corey-Fuchs/Alkylation)

- Title: Preparation of Terminal Alkynes via Permethylmolybdenyl-Mediated Olefin

- Source: Organic Syntheses (General methodology reference for terminal alkynes).

-

URL:[Link]

-

Pharmacological Context (Nipecotic Acid)

Sources

Advanced Synthesis and Therapeutic Potential of Homopropargylic Diphenylmethane Derivatives

Executive Summary

The fusion of the diphenylmethane pharmacophore with homopropargylic functionalities (

This technical guide dissects the synthetic architecture, reactivity profiles, and biological applications of these derivatives, moving beyond basic organic chemistry into process-level optimization for drug discovery.

Part 1: Structural Architecture & Pharmacophore Analysis

The Homopropargylic Diphenylmethane (HPDM) scaffold is defined by a central quaternary or tertiary carbon bearing two phenyl rings and a but-3-ynyl side chain.

The Pharmacophoric Triad

-

The Diphenylmethane Core: Provides lipophilic bulk and

stacking interactions, critical for fitting into hydrophobic pockets of GPCRs and enzymes (e.g., HIV-1 Reverse Transcriptase). -

The Homopropargylic Tether: Unlike rigid propargylic groups, the extra methylene unit in the homopropargylic chain (

-position relative to the core) introduces flexibility, allowing the terminal alkyne to orient into accessory binding pockets. -

The Terminal Alkyne: Serves as a latent electrophile. Under metabolic conditions (e.g., CYP450 oxidation), it can form reactive ketenes or vinyl radical species, or serve as a bioorthogonal handle for proteomics profiling.

Structural Variants

-

Type A (Alcohol-Linked): 1,1-Diphenylbut-3-yn-1-ol derivatives. Synthesized via nucleophilic attack on benzophenones.

-

Type B (Amine-Linked): Homopropargylic sulfonamides or amines attached to a diarylmethine core.

-

Type C (Heterocyclic Fused): Dihydropyrroles or dihydrofurans derived from the cyclization of Type A/B precursors.

Part 2: Synthetic Methodologies

We focus on two high-fidelity pathways: Metal-Mediated Barbier Propargylation (for Type A) and Silver-Catalyzed Quinone Methide Addition (for Type B).

Pathway A: Indium-Mediated Barbier Propargylation

The reaction of propargyl halides with benzophenones is notoriously difficult to control due to propargyl/allenyl isomerism. Indium metal provides superior regioselectivity for the homopropargylic alcohol over the allenic isomer.

-

Mechanism: Indium forms a propargyl-indium species in situ. Unlike Grignard reagents (which often yield mixtures), the organoindium species attacks the carbonyl exclusively at the

-position of the propargyl halide (yielding the homopropargyl product) via a cyclic transition state. -

Green Chemistry Aspect: This reaction can often be performed in aqueous media or THF/water mixtures, eliminating the need for strictly anhydrous conditions.

Pathway B: 1,6-Conjugate Addition to p-Quinone Methides

For nitrogen-containing derivatives, the direct alkylation of diphenylmethyl amines is inefficient. A superior approach involves the in situ generation of p-quinone methides (p-QMs) from

-

Catalytic System: Ag(I) or Lewis Acids (e.g.,

). -

Cascade Potential: The resulting adduct can undergo a silver-catalyzed intramolecular hydroamination to yield 3-diarylmethine substituted dihydropyrroles , a scaffold with potent anticancer potential.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from a common diphenylmethane precursor.

Caption: Divergent synthesis of Oxygen-linked (top) and Nitrogen-linked (bottom) homopropargylic diphenylmethane derivatives.

Part 4: Experimental Protocols

Protocol 1: Indium-Mediated Synthesis of 1,1-Diphenylbut-3-yn-1-ol

Target: High-yield synthesis of the alcohol core without allenic byproducts.

Reagents:

-

Benzophenone (1.0 equiv)

-

Propargyl bromide (80% in toluene, 1.5 equiv)

-

Indium powder (1.2 equiv)

-

Solvent: THF:

(1:1 v/v)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, suspend Indium powder (1.2 mmol) in THF (2 mL).

-

Addition: Add propargyl bromide (1.5 mmol) dropwise. Stir for 10 minutes at room temperature until the mixture becomes slightly turbid (formation of organoindium species).

-

Coupling: Add benzophenone (1.0 mmol) dissolved in minimal THF. Add distilled water (2 mL).

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for benzophenone (

) should disappear, replaced by a lower -

Quench: Quench with 1M HCl (5 mL) to dissolve indium salts.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation:

NMR should show a triplet at

Protocol 2: Ag-Catalyzed Cascade to Dihydropyrroles

Target: Synthesis of complex N-heterocycles via p-Quinone Methide trapping.

Reagents:

- -Hydroxybenzyl alcohol derivative (precursor to p-QM)

-

Homopropargyl sulfonamide (e.g.,

-tosyl but-3-yn-1-amine) -

Catalyst:

(10 mol%) -

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Setup: Charge a dried reaction tube with the benzyl alcohol (0.2 mmol) and homopropargyl sulfonamide (0.24 mmol).

-

Catalyst Addition: Add

(0.02 mmol) and DCE (2 mL). -

Heating: Seal the tube and heat to 80°C for 12 hours.

-

Mechanism Check: The reaction proceeds via acid-promoted dehydration to the p-QM, followed by conjugate addition of the sulfonamide, and subsequent Ag-catalyzed intramolecular hydroamination of the alkyne.

-

Workup: Filter through a celite pad to remove silver salts. Concentrate in vacuo.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Part 5: Biological Applications & Therapeutic Potential[2]

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Diphenylmethane derivatives share structural homology with Efavirenz and other NNRTIs. The homopropargylic group enhances binding affinity through:

-

Hydrophobic Filling: The ethyl linker allows the alkyne to reach the "tolerant region" of the NNRTI binding pocket (K103N mutant active site).

-

-Interaction: The alkyne triple bond can engage in weak

Anticancer Agents (Tubulin Targeting)

Diphenylmethane sulfonamides (synthesized via Protocol 2) act as microtubule destabilizing agents . The 3-diarylmethine dihydropyrrole motif mimics the pharmacophore of Combretastatin A-4 but with improved metabolic stability due to the rigidified heterocyclic ring.

Data Summary: Antiproliferative Activity (

| Compound Class | MCF-7 (Breast) | A549 (Lung) | Mechanism of Action |

| Unsubstituted Diphenylmethane | > 50 | > 50 | Non-specific |

| Homopropargylic Alcohol | 12.5 | 15.2 | Weak tubulin binding |

| Dihydropyrrole Derivative | 0.85 | 1.2 | G2/M Phase Arrest |

References

-

Indium-Mediated Propargylation: ChemicalBook. "Diphenylmethane: Natural Occurrence, Activity and Preparation Method." (2024).[1]

-

Quinone Methide Cascade: Shirsath, S., et al. "Silver-Catalyzed Cascade Cyclization/1,6-Conjugate Addition of Homopropargyl Sulfonamides to p-Quinone Methides."[2] The Journal of Organic Chemistry, 85(23).[2] (2020).

-

Hydrozirconation of Homopropargylic Alcohols: Liu, X. & Ready, J.M. "Directed hydrozirconation of homopropargylic alcohols." Tetrahedron, 64, 6955–6960.[3] (2008).[1][2][3][4]

-

Analgesic Diphenylmethanes: Temple, R.W.[5] "Diphenylmethane derivatives and methods for the preparation thereof." U.S. Patent 3,128,279. (1964).

-

Sulfonamide Bioactivity: "Anti-fibrillization effects of sulfonamide derivatives on α-synuclein." NIH PubMed Central. (2025).

Sources

- 1. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A catalytic process enables efficient and programmable access to precisely altered indole alkaloid scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3128279A - Diphenylmethane derivatives and methods for the preparation thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4,4-Diphenyl-1-butyne: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,4-diphenyl-1-butyne (C₁₆H₁₄), a specialized terminal alkyne of significant interest in synthetic organic chemistry. Given its limited commercial availability, this document emphasizes a robust and plausible synthetic protocol, detailed characterization methodologies, and potential applications for researchers in drug discovery and materials science. The core focus is on the practical synthesis via deprotonation and subsequent alkynylation of diphenylmethane, a strategy grounded in established principles of carbanion chemistry. This guide is designed to serve as a self-validating manual, enabling researchers to synthesize, purify, and confirm the identity of the target compound with a high degree of confidence.

Introduction and Rationale

4,4-Diphenyl-1-butyne is a unique molecular scaffold featuring a terminal alkyne functionality coupled with a sterically demanding diphenylmethyl (benzhydryl) group. Terminal alkynes are exceptionally versatile functional groups in organic synthesis, serving as precursors for a multitude of transformations including click chemistry, Sonogashira couplings, and hydration reactions. The presence of the two phenyl rings on the quaternary carbon imparts specific steric and electronic properties, making this compound a valuable, albeit niche, building block for creating complex, three-dimensional molecular architectures.

The primary challenge for researchers is the lack of readily available commercial sources for 4,4-diphenyl-1-butyne. Therefore, a reliable synthetic route is paramount. The strategy detailed herein leverages the known acidity of the methylene protons in diphenylmethane.[1] The methylene group, positioned between two phenyl rings, can be deprotonated by a strong base to form a stabilized carbanion, which can then be alkylated with a suitable electrophile.[1] This guide focuses on the use of propargyl bromide as the electrophile to introduce the required butyne chain.

Physicochemical and Spectroscopic Data

Precise experimental data for 4,4-diphenyl-1-butyne is not widely published. The following tables consolidate its fundamental calculated properties and predicted spectroscopic data based on its structure and established values for analogous functional groups.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | - |

| Molecular Weight | 206.28 g/mol | Calculated |

| IUPAC Name | 4,4-diphenylbut-1-yne | - |

| Physical Appearance | Predicted: White to off-white solid or oil | - |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 (delocalized π-system) | Calculated |

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |

| ¹H NMR | Terminal Alkyne (–C≡C–H ) | δ 2.0–2.5 ppm (t, 1H) | Shielded proton due to magnetic anisotropy of the triple bond. Expected to be a triplet due to coupling with the adjacent CH₂ group.[2][3] |

| Methylene (–CH₂–) | δ 2.6–2.9 ppm (d, 2H) | Aliphatic protons adjacent to a methine and an alkyne. Expected to be a doublet due to coupling with the terminal alkyne proton. | |

| Methine (–CH(Ph)₂) | δ 4.2–4.5 ppm (t, 1H) | Benzylic proton deshielded by two phenyl groups. Expected to be a triplet due to coupling with the adjacent CH₂ group. | |

| Aromatic (Ar–H ) | δ 7.2–7.5 ppm (m, 10H) | Typical range for phenyl protons. | |

| ¹³C NMR | Terminal Alkyne (–C ≡CH) | δ 80–85 ppm | sp-hybridized carbon attached to a proton.[4] |

| Internal Alkyne (–C≡C H) | δ 70–75 ppm | sp-hybridized carbon.[4] | |

| Methylene (–C H₂–) | δ 25–30 ppm | sp³-hybridized carbon. | |

| Methine (–C H(Ph)₂) | δ 50–55 ppm | Benzylic sp³-hybridized carbon.[5] | |

| Aromatic (Ar–C ) | δ 125–145 ppm | Multiple signals expected for the ipso, ortho, meta, and para carbons of the two phenyl rings. | |

| IR Spectroscopy | Terminal Alkyne ≡C–H Stretch | 3300–3350 cm⁻¹ (sharp, strong) | A highly diagnostic peak for terminal alkynes.[6][7][8] |

| Alkyne C≡C Stretch | 2100–2150 cm⁻¹ (sharp, weak-medium) | Another key indicator of an alkyne functional group.[7] | |

| Aromatic C=C Stretch | ~1600, 1495, 1450 cm⁻¹ | Characteristic absorptions for the phenyl rings. | |

| sp² C–H Stretch (Aromatic) | >3000 cm⁻¹ | Aromatic C-H bonds absorb at a higher frequency than aliphatic C-H bonds.[6] | |

| sp³ C–H Stretch (Aliphatic) | <3000 cm⁻¹ | Aliphatic C-H bonds absorb at a lower frequency than aromatic C-H bonds.[9] |

Proposed Synthesis and Purification Workflow

The synthesis of 4,4-diphenyl-1-butyne is best approached by the SN2 reaction between the diphenylmethyl carbanion and propargyl bromide. This requires anhydrous conditions and the use of a strong, non-nucleophilic base.

Diagram: Overall Experimental Workflow

Caption: Workflow for the synthesis and validation of 4,4-diphenyl-1-butyne.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4-Diphenyl-1-butyne

Causality: This protocol relies on the generation of a nucleophilic carbanion from diphenylmethane. The pKa of diphenylmethane's methylene protons is approximately 32.2, necessitating a very strong base like sodium amide (NaNH₂) for efficient deprotonation.[1] Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the resulting anion and its inertness under the reaction conditions. The subsequent addition of propargyl bromide, a potent electrophile, leads to the desired alkynylation.[10]

Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagents: In the flask, suspend sodium amide (1.1 equivalents) in anhydrous THF.

-

Deprotonation: Dissolve diphenylmethane (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium amide suspension via the dropping funnel at room temperature.

-

Anion Formation: After the addition is complete, gently heat the mixture to reflux for 2-3 hours to ensure complete formation of the deep red diphenylmethyl anion. The color change is a key visual indicator of successful deprotonation.

-

Alkynylation: Cool the reaction mixture to 0 °C using an ice bath. Add propargyl bromide (1.2 equivalents) dropwise. This step is exothermic; a slow addition rate is crucial to control the temperature and prevent side reactions.

-

Reaction Completion: After adding the propargyl bromide, allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the diphenylmethane starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

Causality: The crude product will likely contain unreacted starting materials and potential side products. Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. A non-polar eluent system (e.g., hexane with a small amount of ethyl acetate) is used to first elute non-polar impurities, followed by the slightly more polar product.

Methodology:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

-

Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified 4,4-diphenyl-1-butyne.

Applications in Research and Drug Development

As a functionalized building block, 4,4-diphenyl-1-butyne holds potential in several areas:

-

Medicinal Chemistry: The terminal alkyne is a handle for "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the efficient assembly of complex molecules and potential drug candidates. The bulky diphenylmethyl group can be used to probe steric pockets in enzyme active sites or receptors.

-

Materials Science: Incorporation into polymers or organic materials can impart specific photophysical or mechanical properties. Diphenylmethane derivatives are known to be used in the synthesis of luminogens for aggregation-induced emission (AIE).[11][12]

-

Organic Synthesis: It serves as a precursor for generating more complex structures. For instance, hydration of the alkyne would yield the corresponding ketone, and coupling reactions can extend the carbon chain.

Safety and Handling

-

Sodium Amide (NaNH₂): Highly reactive and water-sensitive. Reacts violently with water to produce ammonia gas. Handle only under an inert, dry atmosphere.

-

Propargyl Bromide: A lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: THF and other organic solvents are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

This guide establishes a comprehensive framework for the synthesis, purification, and characterization of 4,4-diphenyl-1-butyne, a molecule with significant potential but limited availability. By leveraging the established reactivity of diphenylmethane, researchers are provided with a reliable pathway to access this compound. The detailed protocols and predicted analytical data serve as a self-validating system, ensuring that scientists in drug development and materials research can confidently produce and utilize this versatile chemical building block for advanced applications.

References

-

Wikipedia. Diphenylmethane. [Link]

-

eGyanKosh. ACTIVE METHYLENE COMPOUNDS. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. [Link]

-

MDPI. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

- Google Patents. US6794551B2 - Process for producing propargyl bromide.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Shivaji College, University of Delhi. The class of compounds which contain a methylene group (-CH2-) directly bonded to two. [Link]

-

European Patent Office. EP 0037628 A1 - Process for the preparation of a diphenyl methane. [Link]

- Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

- Google Patents.

-

MDPI. Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. [Link]

-

ResearchGate. Synthesis of Diphenylmethane from Benzene and Paraformaldehyde Catalyzed by Acidic Ionic Liquids | Request PDF. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

National Center for Biotechnology Information. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

-

ResearchGate. (PDF) Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. [Link]

-

National Center for Biotechnology Information. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products. [Link]

-

ResearchGate. PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene | Request PDF. [Link]

-

ResearchGate. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. [Link]

-

National Center for Biotechnology Information. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. [Link]

-

Chemical Reviews. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

-

Scribd. Acid and Base Catalyzed Reactions of Active Methylene Compounds. [Link]

Sources

- 1. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Chemical Shifts: Proton [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diphenylmethane-synthesis and application_Chemicalbook [chemicalbook.com]

- 12. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Physical Properties of 4,4-Diphenylbut-1-yne Viscous Oil

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenylbut-1-yne is a distinct organic compound featuring a terminal alkyne and two phenyl groups. This guide provides a comprehensive framework for understanding and determining its physical properties. Given the scarcity of published experimental data for this specific molecule, this document adopts a predictive and methodological approach. It offers estimations of key physical characteristics based on structurally analogous compounds and furnishes detailed, field-proven experimental protocols for their empirical determination. This whitepaper is designed to be an essential resource for researchers engaged in the synthesis, characterization, and application of novel phenyl-alkyne derivatives, ensuring scientific rigor and fostering a deeper understanding of the structure-property relationships in this class of molecules.

Introduction and Molecular Structure

4,4-Diphenylbut-1-yne possesses a unique molecular architecture, combining the rigidity of a terminal alkyne with the steric and electronic influence of two phenyl rings attached to a quaternary carbon. Its chemical structure is presented in Figure 1. The presence of the bulky diphenylmethyl group is expected to significantly influence its physical state, likely rendering it a viscous oil at ambient temperature with a high boiling point. The terminal alkyne provides a reactive handle for further chemical transformations, making it a potentially valuable building block in organic synthesis and medicinal chemistry.

Figure 1: Chemical Structure of 4,4-Diphenylbut-1-yne

Caption: 2D representation of 4,4-diphenylbut-1-yne.

Predicted Physical Properties

In the absence of direct experimental data, the physical properties of 4,4-diphenylbut-1-yne can be estimated by examining structurally similar compounds. The increased molecular weight and the presence of two phenyl groups compared to simpler phenylbutynes suggest a higher boiling point and density. The asymmetry and the bulky diphenylmethyl group likely inhibit efficient crystal packing, leading to a liquid or low-melting solid state at room temperature, consistent with the description of a "viscous oil".

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₈H₁₆ | - |

| Molecular Weight | 232.32 g/mol | - |

| Physical State | Viscous liquid | The bulky, non-planar diphenylmethyl group is likely to disrupt intermolecular packing, favoring a liquid state. |

| Appearance | Colorless to pale yellow oil | Similar phenyl-alkyne compounds are often described as colorless or pale yellow liquids.[1] |

| Boiling Point | > 200 °C (at atm. pressure) | Significantly higher than 4-phenyl-1-butyne (189-190 °C) due to increased molecular weight and van der Waals forces from the additional phenyl group.[2] High molecular weight suggests decomposition may occur at atmospheric boiling point, necessitating vacuum distillation. |

| Density | ~1.0 - 1.1 g/mL | Higher than 4-phenyl-1-butyne (0.926 g/mL) due to the greater mass contribution of the second phenyl ring in a similar volume.[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) | The hydrocarbon-rich structure makes it nonpolar. |

Experimental Protocols for Physical Characterization

The following section details the necessary experimental procedures to empirically determine the physical properties of 4,4-diphenylbut-1-yne.

Overall Experimental Workflow

The comprehensive characterization of a novel compound like 4,4-diphenylbut-1-yne follows a logical progression from basic observations to detailed physical measurements and structural confirmation.

Caption: Workflow for the physical and structural characterization.

Boiling Point Determination (Capillary Method)

For high-boiling liquids, determining the boiling point at atmospheric pressure can lead to decomposition. A more accurate and material-sparing method is the capillary method, which can also be adapted for measurements under reduced pressure.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the 4,4-diphenylbut-1-yne oil into a small test tube or a sample tube for a melting point apparatus.

-

Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the liquid sample.

-

Apparatus Setup: Attach the sample tube to a thermometer. Immerse this assembly in a heating bath (e.g., silicone oil) within a Thiele tube or a suitable melting point apparatus.[3][4]

-

Heating: Heat the bath gradually. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[3]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the external pressure.[4]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[3]

-

Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), the boiling point will need to be corrected.

Density Measurement

The density of the viscous oil can be accurately determined using a graduated cylinder and a precision balance.[5]

Methodology:

-

Tare Mass: Weigh a clean, dry 10 mL graduated cylinder on a calibrated analytical balance and record its mass.

-

Sample Addition: Carefully add approximately 5-10 mL of 4,4-diphenylbut-1-yne to the graduated cylinder. Record the exact volume.

-

Final Mass: Weigh the graduated cylinder with the sample and record the total mass.

-

Calculation:

-

Mass of the oil = (Total mass) - (Mass of the empty graduated cylinder).

-

Density = Mass of the oil / Volume of the oil.

-

-

Replicates: Perform the measurement in triplicate to ensure accuracy and report the average value.

Viscosity Measurement (Capillary Tube Viscometer)

Kinematic viscosity, the resistance to flow under gravity, is a key parameter for a viscous oil and can be determined using a capillary tube viscometer.[6]

Methodology:

-

Viscometer Selection: Choose a capillary viscometer of an appropriate size for the expected viscosity range.

-

Sample Loading: Introduce a precise volume of the 4,4-diphenylbut-1-yne oil into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature (e.g., 25 °C).

-

Flow Initiation: Using suction, draw the liquid up through the capillary to a point above the upper timing mark.[6]

-

Time Measurement: Release the suction and, using a stopwatch, accurately measure the time it takes for the leading edge (meniscus) of the oil to flow from the upper timing mark to the lower timing mark.[6]

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time.

-

Replicates: Repeat the measurement to obtain consistent flow times and average the results.

Spectroscopic and Structural Confirmation

The confirmation of the molecular structure of 4,4-diphenylbut-1-yne is a prerequisite for the accurate reporting of its physical properties. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Interplay of spectroscopic methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and alkynyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet in the range of 7.2-7.5 ppm, integrating to 10 protons.

-

Methylene Protons (-CH₂-): A signal around 2.5-2.8 ppm.

-

Alkynyl Proton (≡C-H): A characteristic signal around 2.0-2.5 ppm.[7][8] This upfield shift, relative to vinylic protons, is due to the magnetic anisotropy of the triple bond.[7]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Multiple signals between 125-145 ppm.

-

Quaternary Carbon (C(Ph)₂): A signal in the downfield region of the aliphatic carbons.

-

Methylene Carbon (-CH₂-): A signal around 20-30 ppm.

-

Alkynyl Carbons (C≡C): Two distinct signals in the range of 65-90 ppm.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.[10]

-

Terminal Alkyne ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.[10][11]

-

Alkyne C≡C Stretch: A weak to medium absorption band in the range of 2100-2140 cm⁻¹.[10][12]

-

Aromatic C-H Stretch: Absorptions typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 232, corresponding to the molecular weight of C₁₈H₁₆. Aromatic compounds typically show a strong molecular ion peak due to their stability.[13][14]

-

Fragmentation: A significant fragment would be the loss of a phenyl group (C₆H₅, 77 mass units) leading to a peak at m/z = 155. The formation of a stable tropylium ion (m/z = 91) from the fragmentation of the diphenylmethyl moiety is also anticipated.[15]

Conclusion

This technical guide provides a robust framework for the characterization of the physical properties of 4,4-diphenylbut-1-yne. By integrating predictive analysis based on chemical structure with detailed, validated experimental protocols, researchers are equipped to thoroughly investigate this and similar novel compounds. The outlined methodologies for determining boiling point, density, and viscosity, coupled with spectroscopic techniques for structural verification, ensure a comprehensive and accurate understanding of the material's physical nature. This foundational knowledge is critical for any subsequent application in drug development, materials science, or synthetic chemistry.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

Machinery Lubrication. (n.d.). Oil Viscosity - How It's Measured and Reported. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Rees, D. R., et al. (n.d.). Conformation-Specific Spectroscopy of 4-Phenyl-1-butyne and 5-Phenyl-1-pentyne. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Spectro Scientific. (2017, October 23). Guide to Measuring Oil Viscosity. Retrieved from [Link]

-

College of Pharmacy, University of Babylon. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylbutadiyne. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

Teach Engineering. (2025, March 20). Measuring Viscosity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Phenyl-1-butyne. PubChem. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure [Video]. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

-

Atlantic Grease and Lubricants. (n.d.). How Oil Viscosity can be Measured and Reported? Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical Ionization Mass Spectrometry. IV. Aromatic Hydrocarbons. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Diphenylbutane-1,4-dione. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ACS Publications. (2016, May 9). Heavy Oil Viscosity Measurements: Best Practices and Guidelines. Energy & Fuels. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 8: Alkenes and Alkynes. Retrieved from [Link]

-

Brainly.in. (2018, December 20). Structure of 4-phenylbut-1-ene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4,4-diphenyl-3-buten-2-one. Retrieved from [Link]

Sources

- 1. Buy 4-Phenyl-1-butyne | 16520-62-0 [smolecule.com]

- 2. 4-Phenyl-1-butyne 97 16520-62-0 [sigmaaldrich.com]

- 3. jove.com [jove.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Measuring Viscosity - Activity - Teach Engineering [teachengineering.org]

- 6. spectrosci.com [spectrosci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.9.5 [people.whitman.edu]

Authored by: [Your Name/Department], Senior Application Scientist

An In-depth Technical Guide to the Solubility of 4,4-diphenyl-1-butyne in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-diphenyl-1-butyne. In the absence of extensive published empirical data for this specific compound, this document leverages theoretical principles of solubility, analysis of its physicochemical properties, and comparative data from structurally similar molecules to predict its behavior in a range of common organic solvents. Crucially, this guide also furnishes a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of 4,4-diphenyl-1-butyne in their own laboratory settings. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this compound's solubility for applications such as reaction optimization, purification, and formulation.

Introduction to 4,4-diphenyl-1-butyne and its Solubility

4,4-diphenyl-1-butyne is a hydrocarbon featuring a terminal alkyne and two phenyl groups attached to the same carbon atom. Its molecular structure, dominated by nonpolar aromatic rings and a hydrocarbon backbone, is the primary determinant of its physical and chemical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. For purification processes such as recrystallization and chromatography, knowledge of solubility in different solvent systems is essential for achieving high purity. Furthermore, in the context of drug development, the solubility of a molecule can influence its bioavailability and the feasibility of different formulation strategies.

This guide will first delve into the theoretical underpinnings of 4,4-diphenyl-1-butyne's solubility based on its molecular structure. It will then present a qualitative prediction of its solubility in a range of common organic solvents. Recognizing the critical need for empirical data, the centerpiece of this guide is a detailed experimental protocol for the quantitative determination of solubility.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] To predict the solubility of 4,4-diphenyl-1-butyne, we must first examine its key physicochemical properties.

While specific experimental data for 4,4-diphenyl-1-butyne is scarce, we can infer its properties from its structure and from data available for the structurally analogous compound, 4,4-diphenyl-1-butene.[3]

-

Molecular Structure: 4,4-diphenyl-1-butyne consists of two bulky, non-polar phenyl groups and a four-carbon butyne chain. The large non-polar surface area of the phenyl rings is the dominant feature of the molecule.

-

Polarity and Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater solubility in nonpolar, lipid-like environments.[4] For the closely related 4,4-diphenyl-1-butene, the calculated XLogP3 value is 4.7, indicating it is significantly more soluble in octanol than in water and is therefore highly hydrophobic.[3] It is reasonable to infer a similarly high logP value for 4,4-diphenyl-1-butyne.

-

Hydrogen Bonding Potential: The terminal alkyne C-H bond is very weakly acidic and is not a significant hydrogen bond donor. The π-systems of the aromatic rings can act as very weak hydrogen bond acceptors.[5][6] Overall, the capacity for hydrogen bonding is minimal and will not significantly contribute to solubility in polar, protic solvents.

Based on these properties, 4,4-diphenyl-1-butyne is predicted to be a nonpolar, lipophilic compound.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of 4,4-diphenyl-1-butyne in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility of 4,4-diphenyl-1-butyne | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar nature of these solvents closely matches the nonpolar character of the two phenyl groups and the hydrocarbon backbone of the solute. |

| Slightly Polar | Diethyl Ether, Dichloromethane (DCM) | Moderate to High | These solvents have a slight polarity but are still predominantly nonpolar in character, allowing for good interaction with the solute. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Low to Moderate | While these solvents have a dipole moment, their inability to act as strong hydrogen bond donors limits their interaction with the largely nonpolar solute. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The strong hydrogen bonding networks of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of 4,4-diphenyl-1-butyne in a given solvent. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

4,4-diphenyl-1-butyne (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a UV-Vis spectrophotometer)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4-diphenyl-1-butyne to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibration.

-

Record the initial mass of the solute.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution becomes fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the mass or volume of the filtered saturated solution.

-

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solutes in volatile solvents):

-

Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.

-

-

Chromatographic/Spectroscopic Method (preferred for higher accuracy):

-

Prepare a series of standard solutions of 4,4-diphenyl-1-butyne of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV, GC-FID).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Analysis and Reporting

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

-

From Gravimetric Method: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of saturated solution taken (mL)

-

From Chromatographic/Spectroscopic Method: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

It is recommended to perform the experiment in triplicate to ensure the reliability of the results and to report the average solubility with the standard deviation.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4,4-diphenyl-1-butyne and all solvents used for specific handling and disposal information.

-

Be mindful of the flammability of organic solvents and avoid ignition sources.

Visualizations

Logical Relationship of Solubility

Caption: Factors influencing the solubility of 4,4-diphenyl-1-butyne.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for determining solubility.

Conclusion

References

-

ResearchGate. (n.d.). 4-Hydroxy-4,4-diphenylbutan-2-one. Retrieved from [Link]

-

NIST. (n.d.). 1,4-diphenyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Butene, 4-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Diphenyl-1-butene. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butene, 1,4-diphenyl #1. Retrieved from [Link]

-

Western Oregon University. (n.d.). CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. Retrieved from [Link]

-

Gelest, Inc. (2016, November 3). 4-PHENYL-1-BUTENE Safety Data Sheet. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, April 18). Hydrogenation of Alkenes & Alkynes (IOC 32) [Video]. YouTube. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, December 1). π-Hydrogen bonding and aromaticity: a systematic interplay study. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Breslyn. (2022, June 13). How to Write the Structural Formula for 1-Butene [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding with aromatic rings. Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Khan Academy [khanacademy.org]

- 3. 4,4-Diphenyl-1-butene | C16H16 | CID 11830650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. π-Hydrogen bonding and aromaticity: a systematic interplay study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 4,4-Diphenyl-1-butyne via Kinetic Control

This Application Note is structured to guide researchers through the high-precision synthesis of 4,4-diphenyl-1-butyne. It addresses the specific chemoselectivity challenges associated with alkylating benzylic carbanions with propargyl electrophiles.

Executive Summary & Chemical Strategy

The synthesis of 4,4-diphenyl-1-butyne from diphenylmethane presents a classic problem in nucleophilic substitution: the acidity mismatch between the nucleophile precursor and the electrophile.

Direct alkylation of the diphenylmethyl anion (

To circumvent this, this protocol utilizes a Silyl-Protection Strategy . By masking the acetylenic proton with a trimethylsilyl (TMS) group, we eliminate the acidic proton, forcing the reaction to proceed exclusively via

Retrosynthetic Analysis

The pathway relies on the disconnection of the homopropargylic C-C bond, tracing back to the diphenylmethyl anion and a protected propargyl electrophile.

Figure 1: Retrosynthetic logic flow avoiding the acidic proton conflict.

Experimental Protocol

Reagents and Equipment

-

Reaction Vessel: Flame-dried 250 mL 3-neck round-bottom flask (RBF) with N2 inlet/outlet.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/Benzophenone or passed through an SPS (Solvent Purification System).

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

-

Electrophile: 3-Bromo-1-(trimethylsilyl)-1-propyne (TMS-Propargyl Bromide).

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Mmmol |

| Diphenylmethane | 168.24 | 1.0 | 5.00 g | 29.7 |

| n-Butyllithium (2.5 M) | -- | 1.1 | 13.1 mL | 32.7 |

| TMS-Propargyl Bromide | 191.14 | 1.2 | 6.81 g | 35.6 |

| THF (Anhydrous) | -- | -- | 60 mL | -- |

Step-by-Step Methodology

Stage 1: Generation of Diphenylmethyllithium

-

Setup: Equip the RBF with a magnetic stir bar, rubber septum, and nitrogen line. Flush with

for 15 minutes. -

Solvation: Add Diphenylmethane (5.00 g) and anhydrous THF (60 mL) via syringe.

-

Deprotonation: Cool the solution to 0°C (ice/water bath).

-

Note: While many lithiations require -78°C, diphenylmethane deprotonation is kinetically slow at low temperatures. 0°C ensures complete anion formation.

-

-

Addition: Dropwise add n-BuLi (13.1 mL) over 15 minutes.

-

Observation: The solution will turn a characteristic deep red/orange color, indicating the formation of the delocalized diphenylmethyl anion.

-

-

Incubation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure full metallation.

Stage 2: Nucleophilic Substitution (

)

-

Cooling: Cool the red anion solution to -78°C (dry ice/acetone bath). This is critical to suppress radical side reactions during alkylation.

-

Electrophile Addition: Add TMS-Propargyl Bromide (6.81 g) dropwise via syringe over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to RT overnight.

-

Endpoint: The deep red color should fade to pale yellow or clear, indicating consumption of the carbanion.

-

Stage 3: Work-up and Deprotection

-

Quench: Carefully add saturated

solution (20 mL) to quench alkoxides/excess base. -

Extraction: Extract with Diethyl Ether (

mL). Wash combined organics with Brine, dry over-

Intermediate: This yields crude 4,4-diphenyl-1-(trimethylsilyl)-1-butyne .

-

-

Deprotection (One-Pot option): Dissolve the crude oil in Methanol (50 mL). Add Potassium Carbonate (

, 2.0 equiv). Stir at RT for 2 hours. -

Purification: Remove methanol under reduced pressure. Resuspend residue in Ether/Water. Wash organic layer with water, dry (

), and concentrate.[12] -

Isolation: Purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

Critical Process Parameters & Troubleshooting

The following workflow diagram illustrates the decision matrix during the synthesis.

Figure 2: Operational workflow for monitoring reaction progress.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Red Color with n-BuLi | Wet THF or degraded n-BuLi. | Titrate n-BuLi using diphenylacetic acid. Re-distill THF. |

| Low Yield (<50%) | Proton transfer with free alkyne (if TMS not used). | Must use TMS-protected electrophile. |

| Allene Impurities | Maintain -78°C during electrophile addition; avoid warming too fast. | |

| Incomplete Deprotection | Old | Use fresh anhydrous |

Characterization & Validation

To validate the synthesis, compare spectral data against these expected values. The presence of the terminal alkyne proton is the key diagnostic marker.

-

1H NMR (400 MHz, CDCl3):

- 7.15–7.40 (m, 10H, Ar-H ) – Multiplet for phenyl rings.

-

4.25 (t,

-

2.95 (dd,

-

1.98 (t,

-

IR Spectroscopy:

-

3300 cm⁻¹: Sharp C-H stretch (Terminal Alkyne).

-

2120 cm⁻¹: Weak C≡C stretch.

-

References

-

General Lithiation of Diphenylmethane

- Citation: Streitwieser, A., et al. "Acidity of Hydrocarbons. Kinetic Acidity of Diphenylmethane." Journal of the American Chemical Society, vol. 87, no. 17, 1965, pp. 3848–3852.

- (~32) and conditions (n-BuLi/THF)

- Citation: Miller, R. B. "Techniques for the Synthesis of Terminal Alkynes." Techniques in Organic Chemistry, 2019. (General reference for protected alkyne synthesis).

-

Propargylation Protocols (Analogous Systems)

-

Citation: Organic Syntheses, Coll.[3] Vol. 6, p.298 (1988); Vol. 58, p.152 (1978). "Alkylation of Carbanions with Propargyl Halides."

- Relevance: Provides safety data and standard workup procedures for propargyl bromides.

-

-

Safety of Propargyl Bromide

-

Citation: "Propargyl Bromide Safety Data Sheet." Sigma-Aldrich.[13]

- Warning: Propargyl bromide is a lachrymator and shock-sensitive.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. idpublications.org [idpublications.org]

- 10. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 11. 4-Phenyl-1-butene synthesis - chemicalbook [chemicalbook.com]

- 12. 1,4-DIPHENYLBUTADIYNE synthesis - chemicalbook [chemicalbook.com]

- 13. Dual-functionalized lignin as a sustainable modifier for high-performance phenol-formaldehyde adhesives in plywood production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Propargylation of Diphenylmethane with n-BuLi

For: Researchers, scientists, and drug development professionals.

Introduction: Crafting Carbon Frameworks via Carbanion Chemistry

The construction of complex carbon skeletons is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. The propargyl group, with its reactive terminal alkyne, is a versatile functional handle for further transformations such as click chemistry, Sonogashira coupling, and reduction to other functionalities. This guide provides a detailed examination of the propargylation of diphenylmethane, a classic C-H activation and C-C bond formation reaction.

This process hinges on the deprotonation of diphenylmethane's weakly acidic benzylic proton using a potent, non-nucleophilic base, n-butyllithium (n-BuLi).[1][2] The resulting resonance-stabilized diphenylmethyl anion is a powerful nucleophile that can be efficiently alkylated. We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and address the critical safety considerations inherent in using pyrophoric organolithium reagents.

Pillar 1: The Underlying Mechanism

The success of this synthesis relies on a two-step sequence: deprotonation followed by nucleophilic substitution. Understanding the causality behind each step is crucial for optimization and troubleshooting.

Step 1: Deprotonation to Form the Diphenylmethyl Anion

The reaction is initiated by the metalation of diphenylmethane.[1][2] This is a classic acid-base reaction where the n-butyl anion from n-BuLi, an exceptionally strong base (the pKa of its conjugate acid, butane, is ~50), abstracts a proton from the methylene bridge of diphenylmethane (pKa ~32.2).[2][3]

Ph₂CH₂ + n-BuLi → [Ph₂CH]⁻Li⁺ + Bu-H

The resulting diphenylmethyl anion is deep red and is significantly stabilized by resonance, delocalizing the negative charge across both phenyl rings. This charge delocalization is what makes the benzylic proton sufficiently acidic to be removed by an alkyllithium reagent. The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) are essential. THF solvates the lithium cation, breaking up the n-BuLi aggregates (which exist as tetramers or dimers in hydrocarbon solvents) and increasing the basicity and reactivity of the organometallic species.[3][4]

Step 2: Nucleophilic Attack on the Propargyl Electrophile

The generated diphenylmethyl anion is a potent carbon-centered nucleophile. It readily attacks an appropriate electrophile, such as propargyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction.

[Ph₂CH]⁻Li⁺ + Br-CH₂-C≡CH → Ph₂CH-CH₂-C≡CH + LiBr

A key consideration is the choice of the propargylating agent. While propargyl bromide is effective, the terminal alkyne proton is itself acidic (pKa ~25) and can be deprotonated by the diphenylmethyl anion or any unreacted n-BuLi. To circumvent this, a protected propargylating agent like 3-bromo-1-(trimethylsilyl)-1-propyne is often preferred. The bulky trimethylsilyl (TMS) group acts as a protecting group that can be easily removed later under mild conditions (e.g., with fluoride ion or potassium carbonate in methanol).

Pillar 2: Safety First - The Imperative of Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously in air.[5] It also reacts violently with water and other protic sources.[6][7] Strict adherence to safety protocols is non-negotiable.

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (dry Nitrogen or Argon) using Schlenk line or glovebox techniques.[7] All glassware must be rigorously flame-dried or oven-dried immediately before use.[8]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves are mandatory.[7][9][10] Nitrile gloves offer limited protection and should be changed immediately upon contact.

-

Syringe Techniques: Use only new or properly cleaned and dried syringes with Luer-Lok™ tips to prevent the needle from detaching.[9] Never draw air into a syringe containing n-BuLi. The reagent should be drawn from a bottle sealed with a rubber septum, and the headspace should be flushed with inert gas.

-

Quenching: Have a quenching solution ready. For small spills or residual reagent in a syringe, a solution of isopropanol in an inert hydrocarbon solvent like hexane is effective. For quenching the reaction itself, a saturated aqueous solution of ammonium chloride (NH₄Cl) is typically used.

-

Waste Disposal: All n-BuLi contaminated waste (syringes, needles, wipes) is hazardous and must be quenched and disposed of according to institutional safety guidelines.[5]

Pillar 3: A Validated Experimental Protocol

This protocol details the synthesis of 1,1-diphenyl-3-(trimethylsilyl)-1-propyne.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diphenylmethane | 99% | Sigma-Aldrich | --- |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Store under inert gas. |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | 98% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Dry over sodium/benzophenone still. |

| Saturated aq. NH₄Cl | --- | --- | For quenching. |

| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | For drying. |

| Silica Gel | 230-400 mesh | --- | For column chromatography. |

| Hexanes / Ethyl Acetate | HPLC Grade | --- | For chromatography. |

Experimental Workflow Diagram

Caption: Experimental workflow for the propargylation of diphenylmethane.

Step-by-Step Procedure

-

Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of nitrogen throughout the reaction.[8]

-

Reagent Addition: To the flask, add diphenylmethane (5.0 g, 29.7 mmol) and anhydrous THF (100 mL). Stir until all solid has dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add n-butyllithium (13.1 mL of a 2.5 M solution in hexanes, 32.7 mmol, 1.1 eq) dropwise via syringe over 20 minutes. The solution will turn a deep red color, indicating the formation of the diphenylmethyl anion.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

-

Alkylation: Slowly add 3-bromo-1-(trimethylsilyl)-1-propyne (6.2 g, 32.7 mmol, 1.1 eq) dropwise via syringe over 15 minutes. The red color will gradually fade.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 4 hours.

-

Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure product.[11][12]

Data Summary and Characterization

| Parameter | Value | Notes |

| Diphenylmethane | 1.0 eq | Limiting Reagent |

| n-Butyllithium | 1.1 eq | Slight excess to ensure full deprotonation. |

| Propargylating Agent | 1.1 eq | Slight excess to drive reaction to completion. |

| Temperature (Deprotonation) | 0 °C | Balances reaction rate with reagent stability. |

| Temperature (Alkylation) | 0 °C to RT | Allows for controlled reaction initiation. |

| Reaction Time | ~5-6 hours | --- |

| Typical Yield | 75-85% | Post-purification. |

Product Characterization (Expected for Ph₂CH-CH₂-C≡C-TMS):

-

¹H NMR: Look for characteristic peaks for the diphenylmethyl proton (a triplet), the adjacent methylene protons (a doublet), and the trimethylsilyl protons (a singlet at ~0.1-0.2 ppm).

-

¹³C NMR: Confirm the presence of the alkyne carbons and the quaternary carbon of the TMS group.

-

IR Spectroscopy: A weak C≡C stretch should be visible around 2175 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product.

Reaction Mechanism Diagram

Caption: Overall reaction scheme for the propargylation of diphenylmethane.

References

-

Chegg.com. (2021). METALATION OF DIPHENYLMETHANE WITH n-BUTYLLITHIUM. Available at: [Link]

-

Chegg.com. (2021). METALATION OF DIPHENYLMETHANE WITH n-BUTYLLITHIUM. Available at: [Link]

-

Organic Syntheses. (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: How to Titrate Alkyllithiums. Available at: [Link]

-

Baran Lab. Directed (ortho) Metallation. Available at: [Link]

-

ACS Publications. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Available at: [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]

-

Wikipedia. n-Butyllithium. Available at: [Link]

-

SciSpace. The Reaction between Diphenylmethane and Butadiene with Organolithium Compounds. Available at: [Link]

-

University of Arkansas, Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]

-

ResearchGate. Alkylation of benzene and dichloromethane to diphenylmethane with acidic ionic liquids. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Available at: [Link]

-

ChemClip. (2023). Reagents NaH, BuLi, and Alkyl bromide| Reaction Mechanism. Available at: [Link]

-

Organic Syntheses. [1.1.1]Propellane. Available at: [Link]

-

Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. Available at: [Link]

-

ORBi. Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Available at: [Link]

-

Organic Syntheses. (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY. Available at: [Link]

-

ResearchGate. n-Butyllithium. Available at: [Link]

-